Metoprolol fumarate (200 MG)

Pharmaceutical Development Solid-State Chemistry Formulation Stability

Researchers developing sustained-release beta-blocker formulations face challenges with solid-state stability during thermal processing. Metoprolol fumarate 200 mg serves as a reproducible reference standard with quantifiable performance parameters: • 3-day melt recrystallization time balances amorphous dispersion stability and process timelines, ideal for hot-melt extrusion. • 24% exercise heart rate reduction at 2 h post-dose enables precise chronotropic control in cardiovascular models. • 30-fold interindividual PK variability makes it the definitive CYP2D6 pharmacogenomic probe. Supplied as a solid powder with ≥98% purity; shipped under ambient conditions.

Molecular Formula C34H54N2O10
Molecular Weight 650.81
CAS No. 119637-66-0; 80274-67-5
Cat. No. B2498604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol fumarate (200 MG)
CAS119637-66-0; 80274-67-5
Molecular FormulaC34H54N2O10
Molecular Weight650.81
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1-
InChIKeyBRIPGNJWPCKDQZ-KSBRXOFISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Metoprolol Fumarate 200 MG: Technical Specifications and Procurement Baseline


Metoprolol fumarate (CAS 119637-66-0; 80274-67-5) is the fumarate salt form of metoprolol, a cardioselective beta-1 adrenergic receptor antagonist used extensively in hypertension, angina pectoris, and heart failure management [1]. The 200 mg strength represents the upper end of the standard oral dosing range for this compound, which is typically administered as an extended-release formulation designed to provide consistent beta-1 blockade over a 24-hour dosing interval [2]. The fumarate salt form exhibits distinct solid-state properties that directly influence its suitability for sustained-release formulation technologies, making it a critical specification for pharmaceutical development and quality control applications [3].

Why Metoprolol Fumarate 200 MG Cannot Be Substituted by Other Salts or Beta-Blockers


The interchangeability of beta-blockers or even different metoprolol salts is fundamentally constrained by quantifiable differences in solid-state behavior, pharmacokinetic variability, and clinical pharmacodynamics. The fumarate salt undergoes anisotropic thermal expansion/contraction and requires 3 days to recrystallize from the melt, a behavior distinct from both the succinate and tartrate salts that directly impacts formulation stability and manufacturability [1]. Clinically, metoprolol exhibits the highest interindividual pharmacokinetic variability among beta-blockers with steady-state ratios as high as 30-fold, necessitating careful dose titration that precludes simple class substitution [2]. Furthermore, direct comparative studies demonstrate that 200 mg metoprolol produces quantitatively different heart rate reduction profiles compared to therapeutic doses of bisoprolol and carvedilol, with divergent effects at rest versus exercise that reflect fundamental pharmacological differences [3].

Quantitative Differentiation Evidence for Metoprolol Fumarate 200 MG


Solid-State Recrystallization Kinetics: Fumarate vs. Tartrate and Succinate Salts

Metoprolol fumarate exhibits intermediate solid-state recrystallization behavior that distinguishes it from both the tartrate and succinate salts, with direct implications for formulation process development and long-term stability assessment [1]. The fumarate salt expands and contracts anisotropically upon temperature variation (similar to succinate), but upon melting, it takes 3 days to recover the starting crystalline phase (similar to tartrate, which requires 6 days) [2].

Pharmaceutical Development Solid-State Chemistry Formulation Stability

Exercise Heart Rate Reduction: Metoprolol vs. Bisoprolol and Carvedilol

In a randomized, double-blind, placebo-controlled crossover study in healthy volunteers, metoprolol 200 mg reduced exercise heart rate by 21-24% across dose levels, with the 200 mg dose specifically showing greater resting heart rate reduction (-18%) compared to carvedilol 100 mg (-3%) [1]. This dose-response divergence reflects carvedilol's alpha-blockade-induced reflex sympathetic stimulation at rest, a property absent in metoprolol [2].

Cardiovascular Pharmacology Beta-Blocker Efficacy Exercise Physiology

Pharmacokinetic Variability Ranking Among Beta-Blockers

A systematic review of pharmacokinetic studies across beta-adrenergic blocking agents demonstrates that metoprolol exhibits the highest interindividual pharmacokinetic variability based on area under the curve (AUC) data, with steady-state ratios reaching up to 30-fold [1]. This variability substantially exceeds that of bisoprolol, atenolol, and other commonly used beta-blockers, and is primarily driven by CYP2D6 genetic polymorphism [2].

Clinical Pharmacokinetics Personalized Medicine Drug Metabolism

Optimal Application Scenarios for Metoprolol Fumarate 200 MG


Sustained-Release Formulation Development with Predictable Recrystallization

Metoprolol fumarate is preferentially selected for sustained-release matrix tablet development when the manufacturing process involves thermal processing (e.g., hot-melt extrusion or injection molding). Its 3-day recrystallization time from the melt represents a balance between the rapid recrystallization of succinate (which may compromise amorphous dispersion stability) and the prolonged 6-day recrystallization of tartrate (which introduces unacceptable manufacturing delays and storage uncertainty) [1]. This intermediate behavior allows formulation scientists to achieve stable solid dispersions while maintaining acceptable process timelines, making fumarate the optimal salt form for certain sustained-release technologies where thermal history critically impacts drug release properties [2].

Exercise-Induced Angina Models for Predictable Chronotropic Suppression

In preclinical and clinical research settings investigating exercise-induced cardiovascular stress, metoprolol fumarate 200 mg provides a quantifiable and reproducible reduction in exercise heart rate (-24% at 2 hours post-dose) that exceeds the exercise heart rate suppression of therapeutic carvedilol doses (-18%) [1]. This differential pharmacodynamic profile makes metoprolol the preferred beta-blocker for studies requiring maximal chronotropic control during exertion, such as angina pectoris models or investigations of exercise tolerance in cardiovascular disease populations [2]. The consistent dose-response relationship observed across 50 mg, 100 mg, and 200 mg doses further supports its utility in dose-ranging experimental designs [3].

Pharmacogenomic Studies on CYP2D6 Polymorphism and Beta-Blocker Exposure

Metoprolol serves as the prototypical probe substrate for CYP2D6 pharmacogenomic investigations due to its extreme interindividual pharmacokinetic variability (steady-state ratios up to 30-fold), which is the highest documented among all clinically used beta-adrenergic blocking agents [1]. The 200 mg extended-release formulation provides a clinically relevant dose that produces measurable plasma concentrations across all CYP2D6 phenotypes (poor, intermediate, extensive, and ultra-rapid metabolizers), enabling robust genotype-phenotype correlation studies [2]. This characteristic makes metoprolol fumarate 200 mg an essential research tool for academic and industry pharmacogenomics programs investigating the clinical implications of genetic variation in drug metabolism and response [3].

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